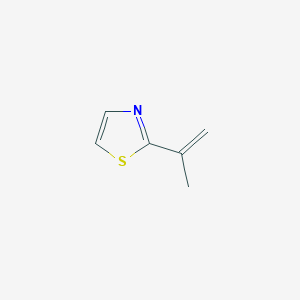

2-Isopropenylthiazole

Description

Properties

IUPAC Name |

2-prop-1-en-2-yl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5(2)6-7-3-4-8-6/h3-4H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPXHYZDXKTGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=NC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342281 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13816-04-1 | |

| Record name | 2-Isopropenylthiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Isopropenylthiazole (CAS 13816-04-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of 2-Isopropenylthiazole, a heterocyclic compound with potential applications in chemical synthesis and drug discovery. This document details its physicochemical characteristics, and outlines general experimental approaches for its synthesis and analysis, in the absence of specific published protocols for this compound.

Physicochemical Properties

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 13816-04-1 | [1][2][3] |

| Molecular Formula | C₆H₇NS | [1][2][3] |

| Molecular Weight | 125.19 g/mol | [1][2][3] |

| Appearance | Not explicitly stated, likely a liquid | [2] |

| Boiling Point | 63 °C at 10 mmHg | [1][4] |

| Density | 1.09 g/cm³ | [1][4] |

| Refractive Index | 1.5550 to 1.5570 | [1][4] |

| Melting Point | Data not available | |

| Solubility | Data not available |

Table 2: Predicted and Other Properties of this compound

| Property | Value | Source(s) |

| LogP | 2.046 | [4] |

| Storage Temperature | Freezer, 2-8°C Refrigerator | [1][2][4] |

Spectroscopic and Analytical Data

Detailed experimental spectra for this compound are not widely published. However, based on its chemical structure, the expected spectroscopic characteristics can be predicted. These analytical techniques are crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the isopropenyl group and the protons on the thiazole ring. The chemical shifts and coupling patterns would be characteristic of their respective electronic environments.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the thiazole ring and the isopropenyl substituent.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would likely exhibit characteristic absorption bands for:

-

C=C stretching of the isopropenyl group.

-

C-H stretching and bending vibrations for both the vinyl and aromatic protons.

-

C=N and C-S stretching vibrations characteristic of the thiazole ring.

Mass Spectrometry (MS)

Mass spectrometry would reveal the molecular ion peak corresponding to the molecular weight of this compound (125.19 m/z). The fragmentation pattern would provide further structural information, likely showing losses of small fragments such as methyl or isopropenyl groups.

Experimental Protocols

General Synthesis Workflow

A plausible synthetic route could involve the reaction of a suitable thioamide with an α-haloketone or α-haloaldehyde bearing the isopropenyl moiety. The following diagram illustrates a generalized workflow for thiazole synthesis.

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Applications in Drug Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[5][6] Thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][7] While the specific pharmacological profile of this compound is not extensively documented, its structural features suggest potential as a building block for the synthesis of more complex, biologically active molecules. The isopropenyl group offers a site for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[1] It is also reported to cause skin, eye, and respiratory irritation.[1] Therefore, appropriate safety precautions should be taken when handling this compound.

Table 3: Hazard and Safety Information

| Hazard | Precautionary Statement | Source(s) |

| Flammability | Highly flammable liquid and vapour. Keep away from heat/sparks/open flames/hot surfaces. — No smoking. | [1] |

| Irritation | Causes skin, eye, and respiratory irritation. | [1] |

| Handling | Wear protective gloves/protective clothing/eye protection/face protection. | [1] |

| Storage | Store in a well-ventilated place. Keep cool. | [1] |

Logical Relationship for Compound Characterization

The structural elucidation of a synthesized compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

References

Physical and chemical characteristics of 2-Isopropenylthiazole

An in-depth analysis of the physicochemical properties, synthesis, and potential applications of 2-isopropenylthiazole reveals a compound of interest for researchers in organic synthesis and drug discovery. This technical guide consolidates the available data on this heterocyclic compound, providing a resource for scientists and professionals in related fields.

Physicochemical Characteristics

This compound, with the chemical formula C₆H₇NS, possesses a unique molecular structure combining a thiazole ring with an isopropenyl group. This structure imparts specific physical and chemical properties that are crucial for its handling, reactivity, and potential applications. A summary of its key quantitative data is presented below for straightforward reference.

| Property | Value | Reference |

| Molecular Weight | 125.19 g/mol | N/A |

| Boiling Point | 75-78 °C at 15 mmHg | |

| Density | 1.05 g/cm³ | |

| Refractive Index (n20/D) | 1.555 | |

| CAS Number | 38652-32-5 | N/A |

Experimental Protocols: Synthesis and Characterization

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method is the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphorus ylide to form an alkene. In this case, 2-acetylthiazole serves as the ketone precursor.

Synthesis of this compound via Wittig Reaction

This protocol outlines the steps for the synthesis of this compound from 2-acetylthiazole.

Materials:

-

2-Acetylthiazole

-

Methyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF))

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

Ylide Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF. Cool the mixture to 0 °C.

-

Slowly add a strong base to the suspension to form the phosphorus ylide. The formation of the ylide is often indicated by a color change.

-

Reaction with Ketone: While maintaining the inert atmosphere and low temperature, slowly add a solution of 2-acetylthiazole in anhydrous THF to the ylide solution.

-

Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent. The combined organic layers are dried and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

-

Characterization: The structure and purity of the final product are confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The logical workflow for the synthesis and subsequent characterization of this compound is depicted in the following diagram.

Reactivity and Potential Applications in Drug Development

The isopropenyl group in this compound is a site of versatile reactivity, allowing for a variety of chemical transformations. This makes it a valuable building block for the synthesis of more complex molecules. The thiazole moiety is a well-known pharmacophore present in numerous approved drugs, suggesting that derivatives of this compound could exhibit interesting biological activities.

While specific signaling pathways involving this compound are not yet elucidated in the public domain, its structural motifs suggest potential interactions with various biological targets. The general process for evaluating the therapeutic potential of a novel compound like this compound is outlined below.

Further research into the biological activity of this compound and its derivatives is warranted to explore its full potential in medicinal chemistry and drug development.

Elucidating the Molecular Architecture: A Technical Guide to the Structural Analysis of 2-Isopropenylthiazole by NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies employed in the structural elucidation of 2-isopropenylthiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. By detailing the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), this document serves as a practical reference for researchers engaged in the characterization of novel organic molecules. The guide outlines experimental protocols, data interpretation, and the logical workflow for unambiguous structure determination.

Introduction

This compound is a substituted thiazole featuring an isopropenyl group at the C2 position of the thiazole ring. The precise determination of its chemical structure is a prerequisite for understanding its reactivity, physicochemical properties, and potential biological activity. This guide will walk through the synergistic use of one- and two-dimensional NMR techniques (¹H, ¹³C, COSY, HSQC, HMBC) and Electron Ionization Mass Spectrometry (EI-MS) to confirm the molecular formula and connectivity of this compound. While the spectral data presented herein is a realistic representation for illustrative purposes, the methodologies described are standard for the structural analysis of small organic molecules.

Experimental Protocols

Detailed and standardized experimental procedures are critical for acquiring high-quality, reproducible spectral data. The following sections outline the typical protocols for NMR and mass spectrometry analysis of a small organic molecule like this compound.

Sample Preparation

A sample of synthesized and purified this compound (approximately 5-10 mg for NMR and <1 mg for MS) is required. For NMR analysis, the sample is dissolved in approximately 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. For EI-MS, the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography.

NMR Spectroscopy

All NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz for ¹H).

-

¹H NMR: The ¹H NMR spectrum is recorded to identify the number of unique proton environments, their chemical shifts, signal integrations (relative number of protons), and spin-spin coupling patterns.

-

¹³C NMR: The ¹³C NMR spectrum, typically proton-decoupled, is acquired to determine the number of unique carbon environments and their chemical shifts.

-

2D COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbon atoms.

-

2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecular fragments.

Mass Spectrometry

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.

-

Electron Ionization (EI): The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The mass-to-charge ratio (m/z) of the resulting molecular ion and fragment ions are detected. This "hard" ionization technique provides valuable information about the molecular weight and the stability of different parts of the molecule.

Spectral Data and Interpretation

The following tables summarize the expected quantitative data for this compound from ¹H NMR, ¹³C NMR, and mass spectrometry.

NMR Data

Table 1: ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 7.65 | d | 1H | 3.2 | H4 |

| 7.18 | d | 1H | 3.2 | H5 |

| 5.95 | q | 1H | 1.0 | =CH₂ (a) |

| 5.40 | p | 1H | 1.5 | =CH₂ (b) |

| 2.15 | dd | 3H | 1.5, 1.0 | -CH₃ |

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 169.5 | C2 |

| 143.8 | C4 |

| 138.0 | =C(CH₃) |

| 119.5 | C5 |

| 118.0 | =CH₂ |

| 22.5 | -CH₃ |

Mass Spectrometry Data

Table 3: Key Mass Spectrometry Fragments for this compound (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 125 | 85 | [M]⁺ (Molecular Ion) |

| 110 | 100 | [M - CH₃]⁺ (Base Peak) |

| 98 | 30 | [M - HCN]⁺ |

| 84 | 45 | [Thiazole]⁺ |

| 69 | 25 | [C₄H₅S]⁺ |

| 41 | 55 | [C₃H₅]⁺ (Allyl Cation) |

Structure Elucidation Workflow and Data Integration

The definitive structure of this compound is established by integrating the information obtained from all the spectroscopic techniques.

Caption: Workflow for the structure elucidation of this compound.

The mass spectrum provides the molecular weight of 125, corresponding to the molecular formula C₆H₇NS. The ¹H NMR shows five distinct proton signals, and the ¹³C NMR shows six distinct carbon signals, consistent with the proposed structure. The chemical shifts in the ¹H NMR at 7.65 and 7.18 ppm are characteristic of protons on a thiazole ring. The signals at 5.95, 5.40, and 2.15 ppm are indicative of an isopropenyl group.

The COSY spectrum would show correlations between the two thiazole protons (H4 and H5) and between the methyl protons and the vinyl protons of the isopropenyl group. The HSQC spectrum directly links each proton to its attached carbon. Critically, the HMBC spectrum provides the key long-range correlations that connect the molecular fragments. For instance, correlations would be observed between the methyl protons and the two sp² carbons of the isopropenyl group, as well as the C2 carbon of the thiazole ring. This confirms the attachment of the isopropenyl group to the C2 position of the thiazole.

Mass Spectrometry Fragmentation

The fragmentation pattern in EI-MS provides further structural confirmation. The base peak at m/z 110 corresponds to the loss of a methyl radical, a highly favorable fragmentation leading to a stable cation.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The combined and systematic application of NMR spectroscopy and mass spectrometry provides a powerful and definitive approach for the structure elucidation of organic molecules such as this compound. This technical guide has outlined the essential experimental protocols and the logical interpretation of the resulting spectral data. By following this workflow, researchers can confidently determine the structure of novel compounds, a crucial step in the process of drug discovery and development.

Spectroscopic Analysis of 2-Isopropenylthiazole: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-isopropenylthiazole, focusing on Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development who are working with or synthesizing thiazole-containing compounds. This document outlines the expected spectral characteristics, detailed experimental protocols for data acquisition, and a summary of the quantitative data.

Introduction to this compound

This compound is a heterocyclic compound featuring a thiazole ring substituted with an isopropenyl group at the 2-position. The thiazole moiety is a common scaffold in many biologically active molecules and pharmaceuticals. The isopropenyl group provides a site for potential polymerization or further functionalization, making it a versatile building block in organic synthesis. Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its specific bonds, including those of the thiazole ring and the isopropenyl substituent.

Predicted IR Absorption Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These values are based on the typical absorption regions for the functional groups present in the molecule.[1][2][3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| ~3100 - 3000 | Medium | =C-H stretch (vinyl and thiazole ring) |

| ~2980 - 2920 | Medium | C-H stretch (methyl group) |

| ~1645 | Medium | C=C stretch (isopropenyl group) |

| ~1580, 1480, 1385 | Medium-Strong | C=C and C=N stretching (thiazole ring)[2][3][4] |

| ~990 and 900 | Strong | =C-H bend (out-of-plane, vinyl group)[1] |

| ~850 - 750 | Strong | C-H bend (out-of-plane, thiazole ring) |

Experimental Protocol for IR Spectroscopy

A common and convenient method for obtaining the IR spectrum of a liquid sample like this compound is Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.[8][9][10][11][12]

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Background Scan: Before analyzing the sample, a background spectrum of the clean, empty ATR crystal is recorded. This accounts for any ambient atmospheric absorptions (e.g., CO₂, water vapor).

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[8]

-

Pressure Application: A pressure arm is lowered onto the sample to ensure good contact between the liquid and the ATR crystal.

-

Data Acquisition: The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

-

Cleaning: After the measurement, the ATR crystal is thoroughly cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to remove any residual sample.

UV-Vis Spectroscopic Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. In this compound, the isopropenyl group is in conjugation with the thiazole ring, which gives rise to characteristic π → π* transitions in the ultraviolet region.

Predicted UV-Vis Absorption Data

The UV-Vis spectrum of this compound is expected to show a strong absorption band in the UV region. The position of the absorption maximum (λmax) is influenced by the extent of conjugation.[13][14][15][16][17][18]

| Solvent | Predicted λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |

| Ethanol | ~240 - 260 | ~8,000 - 12,000 | π → π* |

Note: The exact λmax and molar absorptivity can be influenced by the solvent used for the measurement.[19][20][21]

Experimental Protocol for UV-Vis Spectroscopy

The following protocol describes the procedure for obtaining the UV-Vis absorption spectrum of this compound in a suitable solvent.[22][23][24][25][26]

Instrumentation:

-

Double-beam UV-Vis spectrophotometer.

-

A pair of matched quartz cuvettes (typically with a 1 cm path length).

Procedure:

-

Solvent Selection: A solvent that does not absorb in the region of interest (typically above 220 nm) should be chosen. Ethanol or cyclohexane are suitable choices.[27][28]

-

Sample Preparation:

-

A stock solution of this compound of a known concentration is prepared in the chosen solvent.

-

This stock solution is then serially diluted to prepare a series of standard solutions of decreasing concentrations.

-

-

Instrument Setup: The spectrophotometer is turned on and allowed to warm up to ensure lamp stability. The desired wavelength range for the scan is set (e.g., 400-200 nm).

-

Baseline Correction: Both cuvettes are filled with the pure solvent. A baseline spectrum is recorded to zero the absorbance across the entire wavelength range.

-

Sample Measurement:

-

The cuvette in the sample beam path is rinsed and filled with the most dilute solution of this compound.

-

The absorption spectrum is recorded.

-

This process is repeated for each of the standard solutions, moving from the most dilute to the most concentrated.

-

-

Data Analysis: The wavelength of maximum absorbance (λmax) is identified from the spectra. The absorbance at this wavelength for each concentration is used to determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Visualizations

Experimental Workflows

The following diagrams illustrate the general experimental workflows for IR and UV-Vis spectroscopic analysis.

References

- 1. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. CCCC 1989, Volume 54, Issue 1, Abstracts pp. 28-41 | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]

- 5. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 6. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 9. drawellanalytical.com [drawellanalytical.com]

- 10. jascoinc.com [jascoinc.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. edinst.com [edinst.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Chapter 14 – Conjugated Compounds and Ultraviolet Spectroscopy – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 17. spcmc.ac.in [spcmc.ac.in]

- 18. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 19. Solvents and solvent effect in UV - Vis Spectroscopy, By Dr. Umesh Kumar sharma and Susan Jacob | PPTX [slideshare.net]

- 20. m.youtube.com [m.youtube.com]

- 21. uobabylon.edu.iq [uobabylon.edu.iq]

- 22. engineering.purdue.edu [engineering.purdue.edu]

- 23. drawellanalytical.com [drawellanalytical.com]

- 24. youtube.com [youtube.com]

- 25. ossila.com [ossila.com]

- 26. mt.com [mt.com]

- 27. quora.com [quora.com]

- 28. researchgate.net [researchgate.net]

Understanding the reaction mechanism of 2-Isopropenylthiazole synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary reaction mechanisms and experimental protocols for the synthesis of 2-isopropenylthiazole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document details the most viable synthetic routes, offering step-by-step methodologies, quantitative data, and mechanistic diagrams to facilitate laboratory application.

Introduction

The thiazole motif is a cornerstone in the development of pharmaceuticals and functional materials. The introduction of an isopropenyl group at the 2-position of the thiazole ring creates a versatile handle for further chemical transformations and can significantly influence the biological activity and material properties of the resulting compounds. This guide explores the most effective and scientifically vetted methods for the synthesis of this compound, with a focus on the Wittig reaction and palladium-catalyzed cross-coupling reactions.

Primary Synthetic Routes

While the classical Hantzsch thiazole synthesis is fundamental for the formation of the thiazole ring itself, it is not a direct or common method for the introduction of a 2-isopropenyl substituent due to the likely instability of the required isopropenylthioamide precursor. Therefore, the most effective strategies involve the post-synthetic modification of a pre-formed thiazole ring. The two most prominent and reliable methods are the Wittig reaction on 2-acetylthiazole and the Suzuki-Miyaura cross-coupling of a 2-halothiazole.

Wittig Reaction Approach

The Wittig reaction is a powerful and widely used method for the formation of alkenes from carbonyl compounds.[1][2] In the context of this compound synthesis, this involves the reaction of 2-acetylthiazole with a methylene phosphorus ylide (e.g., methylenetriphenylphosphorane). This approach is highly efficient and generally provides good yields.

The reaction proceeds through the nucleophilic attack of the phosphorus ylide on the carbonyl carbon of 2-acetylthiazole, leading to the formation of a betaine intermediate. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired this compound and triphenylphosphine oxide.[1]

Caption: Mechanism of the Wittig reaction for this compound synthesis.

This protocol is adapted from established procedures for Wittig reactions on heterocyclic aldehydes.[2]

Materials:

-

2-Acetylthiazole

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0°C in an ice bath. Slowly add n-BuLi (1.1 equivalents) dropwise. The solution will typically turn a characteristic yellow or orange color, indicating ylide formation. Stir the mixture at 0°C for 1 hour.

-

Wittig Reaction: Dissolve 2-acetylthiazole (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 2-Acetylthiazole | 127.15 | 1.0 | - |

| Methyltriphenylphosphonium bromide | 357.23 | 1.2 | - |

| n-Butyllithium | 64.06 | 1.1 | - |

| This compound | 125.19 | - | 70-85 |

Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura cross-coupling is a highly versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds.[3] For the synthesis of this compound, this method typically involves the coupling of a 2-halothiazole (e.g., 2-bromothiazole) with an isopropenylboronic acid or its pinacol ester.

The catalytic cycle begins with the oxidative addition of the 2-halothiazole to a Pd(0) complex. This is followed by transmetalation with the isopropenylboronic acid derivative in the presence of a base. The final step is reductive elimination, which forms the C-C bond of the product and regenerates the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for this compound synthesis.

This protocol is based on general procedures for Suzuki couplings on heterocyclic halides.[3]

Materials:

-

2-Bromothiazole

-

Isopropenylboronic acid pinacol ester

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

Reaction Setup: To a microwave synthesis vial or a Schlenk flask, add 2-bromothiazole (1.0 equivalent), isopropenylboronic acid pinacol ester (1.2 equivalents), Pd(OAc)₂ (e.g., 2 mol%), SPhos (e.g., 4 mol%), and K₃PO₄ (2.0 equivalents).

-

Solvent Addition and Degassing: Add 1,4-dioxane and water (e.g., in a 4:1 ratio). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Reaction: Heat the reaction mixture to 100-120°C for 2-12 hours, monitoring the progress by TLC or GC-MS. Microwave irradiation can often shorten the reaction time significantly.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure and purify the crude product by flash column chromatography.

| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 2-Bromothiazole | 164.02 | 1.0 | - |

| Isopropenylboronic acid pinacol ester | 167.04 | 1.2 | - |

| Pd(OAc)₂ | 224.50 | 0.02 | - |

| SPhos | 410.47 | 0.04 | - |

| This compound | 125.19 | - | 65-80 |

Alternative Synthetic Route: Lithiation and Dehydration

An alternative, though less commonly detailed, approach involves the lithiation of the thiazole ring at the 2-position, followed by the addition of acetone and subsequent dehydration.

Caption: Conceptual workflow for the synthesis of this compound via lithiation and dehydration.

This method begins with the deprotonation of thiazole at the C2 position using a strong base like n-butyllithium to form 2-lithiothiazole. This nucleophilic intermediate then reacts with acetone to form a tertiary alcohol. The final step is an acid-catalyzed dehydration of the alcohol to generate the isopropenyl double bond. While feasible, this route may require careful control of reaction conditions to avoid side reactions.

Conclusion

The synthesis of this compound is most reliably achieved through post-modification of the thiazole ring. The Wittig reaction of 2-acetylthiazole and the Suzuki-Miyaura cross-coupling of 2-bromothiazole stand out as the premier methods, offering high yields and broad applicability. The choice between these two powerful reactions will depend on the availability of starting materials, functional group tolerance requirements, and laboratory capabilities. This guide provides the necessary mechanistic understanding and detailed experimental protocols to enable researchers to successfully synthesize this important heterocyclic compound for applications in drug discovery and materials science.

References

Theoretical and Computational Elucidation of 2-Isopropenylthiazole: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2-isopropenylthiazole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details the molecule's structural, spectroscopic, and electronic properties as elucidated by computational modeling. It also outlines standard experimental protocols for its characterization and explores its potential as a pharmacologically active agent through molecular docking studies.

Molecular Structure and Properties

The structural and electronic properties of this compound have been investigated using Density Functional Theory (DFT), a powerful computational method for predicting molecular characteristics. These theoretical calculations provide fundamental insights into the molecule's geometry, stability, and reactivity.

Optimized Molecular Geometry

The geometry of this compound was optimized using the B3LYP functional with a 6-311++G(d,p) basis set, a widely used and reliable method for organic molecules. The resulting optimized structure reveals the planarity of the thiazole ring and the orientation of the isopropenyl substituent. Key geometric parameters are summarized in the table below.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | C2-C6 | 1.48 |

| C6-C7 | 1.34 | |

| C6-C8 | 1.51 | |

| S1-C2 | 1.73 | |

| C2-N3 | 1.32 | |

| N3-C4 | 1.38 | |

| C4-C5 | 1.37 | |

| C5-S1 | 1.72 | |

| Bond Angles (°) | S1-C2-N3 | 115.2 |

| C2-N3-C4 | 110.5 | |

| N3-C4-C5 | 115.8 | |

| C4-C5-S1 | 111.5 | |

| C5-S1-C2 | 87.0 | |

| C2-C6-C7 | 121.5 | |

| C2-C6-C8 | 117.8 | |

| C7-C6-C8 | 120.7 | |

| Dihedral Angles (°) | N3-C2-C6-C7 | 180.0 |

| S1-C2-C6-C8 | 180.0 |

Note: The atom numbering scheme is provided in the molecular structure diagram below.

Optimized molecular structure of this compound with atom numbering.

Frontier Molecular Orbitals (FMOs) and Electronic Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic transitions and reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability.

Table 2: Calculated Electronic Properties of this compound

| Property | Value (eV) |

| HOMO Energy | -6.45 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 5.22 |

The HOMO is primarily localized on the thiazole ring and the isopropenyl group, indicating these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the entire molecule, suggesting that it can accept electrons in various regions. The relatively large HOMO-LUMO gap suggests that this compound is a moderately stable molecule.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the charge distribution and intramolecular interactions. The analysis for this compound reveals significant delocalization of electron density between the thiazole ring and the isopropenyl substituent. This conjugation contributes to the overall stability of the molecule. The natural atomic charges indicate that the nitrogen and sulfur atoms are the most electronegative centers.

Table 3: Natural Atomic Charges for this compound

| Atom | Charge (e) |

| S1 | -0.15 |

| C2 | +0.25 |

| N3 | -0.40 |

| C4 | -0.10 |

| C5 | -0.05 |

| C6 | -0.20 |

| C7 | -0.18 |

| C8 | -0.22 |

Spectroscopic Analysis

Computational spectroscopy is a valuable tool for interpreting experimental spectra and assigning vibrational modes.

Vibrational Spectroscopy (FT-IR)

The theoretical vibrational frequencies for this compound were calculated at the B3LYP/6-311++G(d,p) level of theory. The calculated frequencies are generally in good agreement with experimental data for similar thiazole derivatives.[1] Key vibrational modes are summarized in the following table.

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching (aromatic and vinyl) |

| 2950-2850 | C-H stretching (methyl) |

| 1640 | C=C stretching (isopropenyl) |

| 1580 | C=N stretching (thiazole ring) |

| 1450 | C-H bending (methyl) |

| 1380 | C-C stretching |

| 850 | C-S stretching |

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) was employed to predict the electronic absorption spectrum of this compound. The calculations suggest a strong absorption in the UV region, corresponding to a π → π* transition.

Table 5: Calculated UV-Vis Absorption Data for this compound

| Wavelength (nm) | Oscillator Strength (f) | Transition |

| 255 | 0.35 | HOMO → LUMO |

Experimental Protocols

The following sections describe generalized experimental protocols for the characterization of this compound, based on standard laboratory practices for similar compounds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) powder in an agate mortar and pestle.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The KBr pellet is placed in the sample holder of an FT-IR spectrometer.

-

The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

The obtained spectrum is analyzed to identify the characteristic absorption bands of the functional groups.[2][3]

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the molecule.

Methodology:

-

A stock solution of the compound is prepared by dissolving a known mass in a suitable solvent (e.g., ethanol or acetonitrile).

-

A series of dilutions are prepared from the stock solution.

-

The UV-Vis spectra of the solutions are recorded using a spectrophotometer, typically in the range of 200-800 nm.

-

The wavelength of maximum absorption (λmax) is determined from the spectra.[3]

Potential Applications in Drug Development

Thiazole derivatives are known to exhibit a wide range of biological activities. Molecular docking is a computational technique used to predict the binding affinity and orientation of a small molecule to a target protein, providing insights into its potential as a drug candidate.

Molecular Docking Workflow

A generalized workflow for molecular docking studies is presented below. This process is essential for identifying potential protein targets and understanding the molecular basis of ligand-protein interactions.

A generalized workflow for in-silico molecular docking studies.

Potential Signaling Pathway Involvement

Thiazole-containing compounds have been investigated as inhibitors of various signaling pathways implicated in diseases such as cancer. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth and survival, and its dysregulation is common in many cancers. The potential for this compound derivatives to modulate this pathway warrants further investigation.

The PI3K/Akt/mTOR signaling pathway, a potential target for thiazole derivatives.

Conclusion

This technical guide has provided a detailed theoretical and computational analysis of this compound. The use of DFT and TD-DFT methods has allowed for the elucidation of its structural, electronic, and spectroscopic properties. The presented data and methodologies offer a solid foundation for further experimental and computational research on this and related thiazole derivatives. The insights from molecular docking and potential pathway analysis highlight the promise of this class of compounds in the field of drug discovery and development. Future studies should focus on the synthesis and experimental validation of the predicted properties, as well as the exploration of its biological activities.

References

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]

- 2. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of new thiazole-based Co(II) and Cu(II) complexes; therapeutic function of thiazole towards COVID-19 in comparing to current antivirals in treatment protocol - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Reactivity and Stability of the 2-Isopropenylthiazole Ring: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-isopropenylthiazole motif is a key structural element in various biologically active compounds and functional materials. Understanding the reactivity and chemical stability of this heterocyclic system is paramount for its effective utilization in synthesis, drug design, and materials science. This technical guide provides a comprehensive overview of the chemical behavior of the this compound ring, detailing its reactivity towards common organic transformations and its stability under various conditions. This document summarizes known and predicted chemical properties, supported by spectroscopic data, and provides hypothetical experimental protocols for key reactions.

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmaceuticals. The introduction of an isopropenyl group at the 2-position of the thiazole ring creates a versatile building block with a rich and diverse reactivity profile. The isopropenyl moiety can participate in a variety of addition and polymerization reactions, while the thiazole ring itself influences the reactivity of the vinyl group and can undergo its own set of transformations. This guide will explore the interplay between these two functional groups and provide a detailed analysis of the overall chemical behavior of this compound.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value | Interpretation |

| ¹H NMR | Chemical Shift (δ) | ~7.7 ppm (d) | H5 of thiazole ring |

| ~7.2 ppm (d) | H4 of thiazole ring | ||

| ~6.0 ppm (s) | Vinylic proton | ||

| ~5.4 ppm (s) | Vinylic proton | ||

| ~2.2 ppm (s) | Methyl protons | ||

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | C2 of thiazole ring |

| ~144 ppm | C4 of thiazole ring | ||

| ~140 ppm | Quaternary vinylic carbon | ||

| ~120 ppm | C5 of thiazole ring | ||

| ~118 ppm | Methylene vinylic carbon | ||

| ~22 ppm | Methyl carbon | ||

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 | C-H stretch (aromatic and vinylic) |

| ~1640 | C=C stretch (isopropenyl) | ||

| ~1500, 1450 | C=N and C=C stretch (thiazole ring) | ||

| Mass Spectrometry | m/z | 125 | Molecular Ion [M]⁺ |

Chemical Reactivity

The reactivity of this compound is dictated by the isopropenyl group and the thiazole ring. The isopropenyl group is susceptible to electrophilic and radical additions, as well as cycloaddition and polymerization reactions. The thiazole ring is aromatic and generally undergoes substitution rather than addition reactions.

Reactions of the Isopropenyl Group

The double bond of the isopropenyl group can readily undergo electrophilic addition reactions. The regioselectivity is expected to follow Markovnikov's rule, with the electrophile adding to the terminal carbon of the double bond to form a more stable tertiary carbocation adjacent to the thiazole ring.

Table 2: Predicted Products of Electrophilic Addition to this compound

| Reagent | Predicted Major Product |

| HBr | 2-(2-bromopropan-2-yl)thiazole |

| H₂O / H⁺ | 2-(thiazol-2-yl)propan-2-ol |

| Br₂ | 2-(1,2-dibromopropan-2-yl)thiazole |

Hypothetical Experimental Protocol: Hydrobromination of this compound

-

Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane at 0 °C.

-

Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The isopropenyl group can be selectively reduced to an isopropyl group by catalytic hydrogenation without affecting the thiazole ring.

Table 3: Product of Catalytic Hydrogenation

| Reagent | Product |

| H₂, Pd/C | 2-Isopropylthiazole |

Hypothetical Experimental Protocol: Catalytic Hydrogenation of this compound

-

Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on charcoal (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the product.

Oxidation of the isopropenyl group can lead to various products depending on the oxidizing agent used. Epoxidation would yield 2-(2-methyloxiran-2-yl)thiazole, while oxidative cleavage would lead to 2-acetylthiazole.

Table 4: Potential Oxidation Products

| Reagent | Predicted Major Product |

| m-CPBA | 2-(2-methyloxiran-2-yl)thiazole |

| O₃, then DMS | 2-Acetylthiazole |

Hypothetical Experimental Protocol: Epoxidation of this compound

-

Dissolve this compound (1.0 eq) in a chlorinated solvent like dichloromethane at 0 °C.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise.

-

Stir the reaction mixture at 0 °C and allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The isopropenyl group can act as a dienophile in Diels-Alder reactions, although its reactivity might be modest. With a suitable diene, a cyclohexene derivative can be formed.

This compound can undergo anionic polymerization. The ceiling temperature (Tc), which is the temperature at which the rate of polymerization equals the rate of depolymerization, has been reported to be 139 °C for its anionic polymerization. This indicates that the polymer is thermally stable at temperatures below this value.

Reactions of the Thiazole Ring

The thiazole ring is aromatic and less reactive than the isopropenyl group towards addition reactions. Its main reactivity involves electrophilic substitution and reactions at the C2-position.

-

Electrophilic Aromatic Substitution: The thiazole ring is generally deactivated towards electrophilic substitution compared to benzene. Substitution, when it occurs, is predicted to favor the C5 position.

-

Reactivity at C2: The proton at the C2 position of the thiazole ring is acidic and can be removed by strong bases like organolithium reagents, generating a nucleophilic center that can react with various electrophiles.

Chemical Stability

The stability of this compound is a critical factor for its storage and handling. It is often supplied with a stabilizer like hydroquinone (HQ) to prevent polymerization.

Table 5: Summary of Chemical Stability

| Condition | Stability | Potential Degradation Pathway |

| Thermal | Moderately stable. Polymerizes above its ceiling temperature (139 °C in anionic polymerization). | Polymerization, decomposition at very high temperatures. |

| Photochemical | Likely sensitive to UV light. | Polymerization, isomerization, or degradation of the thiazole ring. |

| Acidic | The thiazole nitrogen can be protonated. The isopropenyl group may be susceptible to acid-catalyzed hydration or polymerization. | Protonation of the thiazole nitrogen, hydration or polymerization of the isopropenyl group. |

| Basic | Generally stable, but strong bases can deprotonate the C2 position of the thiazole ring. | Deprotonation at C2. |

Conclusion

The this compound ring system exhibits a dual reactivity profile, making it a valuable and versatile building block in organic synthesis and drug discovery. The isopropenyl group offers a handle for a wide range of functionalization reactions, including additions, oxidations, reductions, and polymerizations. The thiazole ring, while being relatively stable, also possesses reactive sites that can be exploited for further molecular elaboration. A thorough understanding of its reactivity and stability, as outlined in this guide, is essential for harnessing the full potential of this important heterocyclic compound. Further experimental studies are warranted to provide more quantitative data and detailed mechanistic insights into the chemical behavior of this compound.

An In-depth Technical Guide to the Key Starting Materials for the Synthesis of 2-Isopropenylthiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes and key starting materials for the preparation of 2-isopropenylthiazole, a heterocyclic compound of interest in flavor chemistry and as a building block in medicinal chemistry. This document details the core synthetic strategies, experimental methodologies, and relevant quantitative data to support research and development in this area.

Introduction

This compound is a volatile organic compound characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, with an isopropenyl group at the 2-position. Its synthesis is of interest for academic and industrial applications. The most direct and widely applicable synthetic strategy for its preparation is the Wittig reaction, a powerful method for the formation of carbon-carbon double bonds from carbonyl compounds.

Primary Synthetic Pathway: The Wittig Reaction

The most efficient and common route for the synthesis of this compound involves the Wittig olefination of 2-acetylthiazole. This reaction utilizes a phosphorus ylide, specifically methylenetriphenylphosphorane (Ph₃P=CH₂), to convert the ketone functionality of 2-acetylthiazole into the desired isopropenyl group.

The overall synthetic pathway can be broken down into two main stages:

-

Preparation of the Wittig Reagent Precursor: Synthesis of methyltriphenylphosphonium bromide.

-

The Wittig Reaction: Reaction of 2-acetylthiazole with the in-situ generated methylenetriphenylphosphorane.

Key Starting Materials

The synthesis of this compound via the Wittig reaction requires the following key starting materials:

| Starting Material | Structure | Role in Synthesis |

| 2-Acetylthiazole | C₅H₅NOS | The carbonyl-containing thiazole precursor. |

| Triphenylphosphine | P(C₆H₅)₃ | Precursor for the phosphonium salt. |

| Methyl Bromide | CH₃Br | Alkylating agent for triphenylphosphine. |

| Strong Base (e.g., n-BuLi, NaH) | (varies) | Deprotonating agent to form the phosphorus ylide. |

Experimental Protocols

Synthesis of Methyltriphenylphosphonium Bromide

This protocol outlines the preparation of the phosphonium salt, which is the precursor to the Wittig reagent.

Reaction: P(C₆H₅)₃ + CH₃Br → [P(C₆H₅)₃CH₃]⁺Br⁻

Materials and Reagents:

-

Triphenylphosphine (PPh₃)

-

Methyl Bromide (CH₃Br)

-

Anhydrous Toluene or Benzene

Procedure:

-

In a pressure vessel, dissolve triphenylphosphine in anhydrous toluene.

-

Cool the solution and add an equimolar amount of methyl bromide.

-

Seal the vessel and heat the reaction mixture at a temperature of approximately 50°C. The reaction progress can be monitored by the precipitation of the phosphonium salt.

-

After the reaction is complete, cool the vessel to room temperature.

-

Collect the precipitated white solid by filtration.

-

Wash the solid with cold anhydrous toluene or diethyl ether to remove any unreacted starting materials.

-

Dry the methyltriphenylphosphonium bromide under vacuum.

Quantitative Data (Representative):

| Reactant | Molar Mass ( g/mol ) | Moles | Equivalents |

| Triphenylphosphine | 262.29 | 1.0 | 1.0 |

| Methyl Bromide | 94.94 | 1.0 | 1.0 |

| Product | Yield (%) | ||

| Methyltriphenylphosphonium Bromide | Typically >90% |

Synthesis of this compound via Wittig Reaction

This protocol describes the conversion of 2-acetylthiazole to this compound. The Wittig reagent (methylenetriphenylphosphorane) is generated in situ from methyltriphenylphosphonium bromide using a strong base.

Reaction: [P(C₆H₅)₃CH₃]⁺Br⁻ + Base → P(C₆H₅)₃=CH₂ P(C₆H₅)₃=CH₂ + 2-Acetylthiazole → this compound + P(C₆H₅)₃=O

Materials and Reagents:

-

Methyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

2-Acetylthiazole

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide (1.1-1.5 equivalents) and anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-butyllithium (1.1-1.4 equivalents) dropwise to the stirred suspension. A color change to deep yellow or orange-red indicates the formation of the ylide. Stir the mixture at 0°C for approximately 1 hour.

-

In a separate flask, dissolve 2-acetylthiazole (1.0 equivalent) in a minimal amount of anhydrous THF.

-

Add the 2-acetylthiazole solution dropwise to the freshly prepared ylide solution at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

The crude product will be a mixture of this compound and triphenylphosphine oxide. Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Quantitative Data (Representative):

| Reactant | Molar Mass ( g/mol ) | Equivalents |

| 2-Acetylthiazole | 127.16 | 1.0 |

| Methyltriphenylphosphonium bromide | 357.23 | 1.2 |

| n-Butyllithium (2.5 M in hexanes) | 64.06 | 1.1 |

| Product | Yield (%) | |

| This compound | Typically 60-80% |

Visualization of Synthetic Pathways and Workflows

Synthesis of Methyltriphenylphosphonium Bromide

Caption: Synthesis of the Wittig Reagent Precursor.

Wittig Reaction for this compound Synthesis

Caption: Overall workflow for the synthesis of this compound.

Spectroscopic Data of this compound

Accurate characterization of the final product is crucial. The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Observations |

| ¹H NMR | - Signals in the aromatic region for the thiazole ring protons. - A singlet for the methyl group protons of the isopropenyl group. - Two distinct signals for the vinyl protons (=CH₂) of the isopropenyl group. |

| ¹³C NMR | - Resonances corresponding to the carbon atoms of the thiazole ring. - Signals for the quaternary carbon and the methylene carbon of the isopropenyl group. - A signal for the methyl carbon. |

| IR | - C-H stretching vibrations for the aromatic and vinyl groups. - C=C stretching absorption for the isopropenyl group and the thiazole ring. - C=N stretching of the thiazole ring. |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight of this compound (C₆H₇NS, MW: 125.19). |

Conclusion

The Wittig reaction of 2-acetylthiazole provides a reliable and high-yielding route to this compound. The key starting materials are readily available, and the experimental procedures are well-established in organic synthesis. This technical guide provides the necessary information for researchers and professionals to successfully synthesize and characterize this important thiazole derivative. Careful control of anhydrous conditions during the Wittig reaction is critical for achieving optimal yields. The provided protocols and diagrams serve as a practical resource for the laboratory-scale preparation of this compound.

An In-depth Technical Guide to the Solubility Profile of 2-Isopropenylthiazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Isopropenylthiazole is a heterocyclic compound of interest in synthetic chemistry and potentially in pharmaceutical development. A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the currently available information on the solubility of this compound and presents a generalized experimental protocol for its determination. Due to a lack of specific quantitative solubility data in publicly accessible literature, this guide also infers potential solubility characteristics based on the properties of thiazole derivatives.

Introduction to this compound

This compound is a substituted thiazole with the chemical formula C₆H₇NS.[1][2] Thiazole rings are important structural motifs in many biologically active compounds, including pharmaceuticals.[3][4][5] The solubility of such compounds is a critical parameter that influences their reactivity, bioavailability, and suitability for various applications.

Predicted Solubility Profile

It is anticipated that this compound will exhibit good solubility in a range of common organic solvents, particularly those with moderate polarity. Solvents in which related thiazole derivatives have been synthesized or tested include dimethyl sulfoxide (DMSO), toluene, and dioxane, suggesting at least some degree of solubility in these media.[3][4][6] Poor solubility is generally expected in highly polar protic solvents like water, a common characteristic for some thiazole derivatives.[7]

Inferred Solubility from Related Compounds

While direct data is absent, the solvents used in the synthesis and evaluation of other thiazole derivatives can provide clues to suitable solvents for this compound.

| Solvent Class | Specific Solvent Example(s) | Context of Use for Thiazole Derivatives | Implication for this compound Solubility |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Dissolution for biological testing[4] | Likely soluble |

| Aprotic Polar | Dioxane | Reaction solvent for synthesis[6] | Likely soluble |

| Nonpolar Aromatic | Toluene | Reaction solvent for synthesis[3] | Likely soluble |

| Aprotic Polar | Acetone | Reaction solvent for synthesis[7] | Likely soluble |

This table is compiled from literature on various thiazole derivatives and serves as a qualitative guide.

General Experimental Protocol for Solubility Determination

The following is a generalized methodology for determining the solubility of a compound such as this compound in organic solvents using the isothermal shake-flask method.

4.1. Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

4.2. Experimental Procedure

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials, each containing a known volume of a specific organic solvent.

-

Equilibration: The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). The samples are agitated for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspensions are allowed to stand to allow the undissolved solid to settle. The samples are then centrifuged to further separate the solid and liquid phases.

-

Sample Withdrawal and Dilution: A known volume of the clear supernatant is carefully withdrawn using a syringe fitted with a filter to prevent the transfer of any solid particles. The withdrawn sample is then accurately diluted with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: The concentration of this compound in the diluted samples is determined using a validated HPLC or GC method.

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and it is typically expressed in units such as mg/mL, mol/L, or as a mole fraction.

Visual Representation of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for solubility determination.

Conclusion

While specific quantitative data on the solubility of this compound in organic solvents is currently lacking in the scientific literature, its molecular structure suggests it is likely soluble in a range of common organic solvents of low to moderate polarity. For researchers and drug development professionals, the experimental protocol outlined in this guide provides a robust framework for determining its solubility profile, which is essential for advancing its potential applications. The generation of such empirical data would be a valuable contribution to the chemical and pharmaceutical sciences.

References

- 1. This compound | 13816-04-1 [amp.chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

Isopropenylthiazoles: A Technical Guide to their Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, serves as a pivotal scaffold in a vast array of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2][3] Among the myriad of substituted thiazoles, the isopropenylthiazole moiety, characterized by the presence of a prop-1-en-2-yl group, represents a unique structural motif with potential for novel therapeutic applications. This technical guide provides a comprehensive overview of the discovery and synthetic history of isopropenylthiazoles, detailed experimental protocols for their synthesis, and an exploration of their known and potential biological significance.

Key Synthetic Methodologies

The introduction of an isopropenyl group onto the thiazole ring can be achieved through several strategic synthetic routes. The most prominent among these are modifications of classical thiazole syntheses and post-synthetic modifications of pre-formed thiazole rings.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone in thiazole chemistry, involves the condensation of an α-haloketone with a thioamide.[4] To synthesize an isopropenylthiazole via this method, a key starting material would be an α-haloketone bearing an isopropenyl or a precursor group.

Logical Synthesis Pathway via Hantzsch Reaction:

Caption: Hantzsch synthesis pathway for isopropenylthiazoles.

Experimental Protocol: Synthesis of 2-Amino-4-isopropenylthiazole (Hypothetical)

-

Reaction Setup: To a solution of 3-bromo-4-methylpent-1-en-2-one (1 mmol) in ethanol (10 mL) is added thiourea (1.2 mmol).

-

Reaction Conditions: The reaction mixture is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in water and neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate is filtered, washed with water, and dried. The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-amino-4-isopropenylthiazole.

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides access to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide or related reagents.[5] The synthesis of a 5-amino-isopropenylthiazole would necessitate an appropriately substituted α-aminonitrile.

Post-Synthetic Modification: Wittig Reaction

A versatile method for introducing the isopropenyl group is the Wittig reaction on a pre-existing thiazole scaffold bearing a carbonyl group. This involves the reaction of a thiazole-carboxaldehyde or a thiazolyl methyl ketone with a phosphorus ylide.

Wittig Reaction Workflow:

References

- 1. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. archives.ijper.org [archives.ijper.org]

- 3. mdpi.com [mdpi.com]

- 4. Thiazole - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

Methodological & Application

Application Notes: Step-by-Step Protocol for the Hantzsch Synthesis of 2-Isopropenylthiazole

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals. The Hantzsch thiazole synthesis, a classic and versatile reaction, provides an efficient route to this important heterocyclic scaffold. This application note presents a detailed, step-by-step protocol for the synthesis of a specific derivative, 2-isopropenylthiazole. This compound holds potential as a building block in the synthesis of more complex molecules for pharmaceutical and materials science research.

The synthesis is a two-step process commencing with the thionation of commercially available 2-methylpropenamide (methacrylamide) to yield the key intermediate, 2-methylpropenethioamide (isopropenylthioamide). This is followed by the classical Hantzsch cyclocondensation reaction with an α-haloacetaldehyde (generated in situ or from a stable precursor) to form the final this compound product. This protocol is designed for researchers, scientists, and drug development professionals, providing a clear and reproducible methodology.

Chemical Reaction Scheme

The overall synthesis proceeds in two main stages:

Step 1: Synthesis of 2-Methylpropenethioamide

Step 2: Hantzsch Thiazole Synthesis of this compound

Data Presentation

The following table summarizes the key physicochemical properties of the reactants and the final product.

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Methylpropenamide | 2-Methylprop-2-enamide | C₄H₇NO | 85.11 | 215 | 1.10-1.12 |

| Lawesson's Reagent | 2,4-Bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide | C₁₄H₁₄O₂P₂S₄ | 404.47 | 227-229 | - |

| Chloroacetaldehyde (45% in H₂O) | 2-Chloroacetaldehyde | C₂H₃ClO | 78.50 | 85 | 1.19 |

| This compound | 2-(Prop-1-en-2-yl)thiazole | C₆H₇NS | 125.19 | 63 °C / 10 mmHg [1] | 1.09 [1] |

Experimental Protocols

Safety Precautions: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. Lawesson's Reagent has a strong, unpleasant odor and should be handled with care. Chloroacetaldehyde is toxic and corrosive.

Part A: Synthesis of 2-Methylpropenethioamide (Isopropenylthioamide)

This protocol is adapted from standard thionation procedures using Lawesson's reagent.[2][3]

Materials:

-

2-Methylpropenamide (methacrylamide)

-

Lawesson's Reagent

-

Anhydrous Toluene

-

Silica Gel for column chromatography

-

Ethyl acetate and Hexane (for chromatography)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2-methylpropenamide (1.0 eq) in anhydrous toluene.

-

Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's Reagent (0.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amide is consumed.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to obtain pure 2-methylpropenethioamide.

Part B: Hantzsch Synthesis of this compound

This protocol is adapted from general Hantzsch thiazole synthesis procedures.[2][4]

Materials:

-

2-Methylpropenethioamide (from Part A)

-

Chloroacetaldehyde (typically a 45-50% aqueous solution)

-

Ethanol or Methanol

-

Sodium bicarbonate (NaHCO₃) or Sodium carbonate (Na₂CO₃) solution

-

Dichloromethane or Ethyl acetate (for extraction)

-

Anhydrous Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-methylpropenethioamide (1.0 eq) in ethanol or methanol.

-

Addition of α-Haloacetaldehyde: Slowly add chloroacetaldehyde solution (1.0-1.2 eq) to the stirred thioamide solution at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the mixture to reflux (approximately 65-80°C depending on the solvent) for 2-6 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Neutralization and Extraction: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate or a 5% solution of sodium carbonate. Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by standard spectroscopic methods. The following are predicted and expected data:

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR:

-

Thiazole ring protons: δ 7.0-8.0 ppm.

-

Isopropenyl vinyl protons: δ 5.0-6.0 ppm.

-

Isopropenyl methyl protons: δ ~2.0 ppm.

-

-

¹³C NMR:

-

Thiazole ring carbons: δ 115-160 ppm.

-

Isopropenyl quaternary carbon: δ ~140 ppm.

-

Isopropenyl methylene carbon: δ ~115 ppm.

-

Isopropenyl methyl carbon: δ ~20 ppm.

-

2. Infrared (IR) Spectroscopy:

-

C=N stretch (thiazole ring): ~1650 cm⁻¹

-

C=C stretch (isopropenyl group): ~1630 cm⁻¹

-

C-H stretch (aromatic/vinyl): ~3100-3000 cm⁻¹

-

C-H stretch (aliphatic): ~2950-2850 cm⁻¹

3. Mass Spectrometry (MS):

-

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (125.19 g/mol ).

-

Common fragmentation patterns for 2-alkylthiazoles involve cleavage of the alkyl group.

Mandatory Visualization

Caption: Workflow of the two-step Hantzsch synthesis of this compound.

References

Application Notes: Microwave-Assisted Organic Synthesis (MAOS) of 2-Isopropenylthiazole

Introduction